molecular formula C12H16N2O3 B8279484 D-isoglutamine benzyl ester

D-isoglutamine benzyl ester

Cat. No.: B8279484
M. Wt: 236.27 g/mol
InChI Key: RHKPFPFNUDBBOM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Isoglutamine benzyl ester (CAS 18800-75-4), chemically known as D-glutamic acid γ-benzyl ester α-amide hydrochloride, is a protected amino acid derivative widely used in peptide synthesis and immunology research. Its structure features a benzyl ester group at the γ-carboxyl position and an amide at the α-carboxyl, preserving stereochemical integrity (D-configuration) critical for biological activity . This compound is essential in synthesizing peptidoglycan fragments, such as N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), which exhibits potent immunoadjuvant properties .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl (4R)-4,5-diamino-5-oxopentanoate

InChI

InChI=1S/C12H16N2O3/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,16)/t10-/m1/s1

InChI Key

RHKPFPFNUDBBOM-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: D- vs. L-Isoglutamine Benzyl Ester

The D-configuration of isoglutamine is indispensable for adjuvant activity. Evidence from Kotani et al. (1975) demonstrated that N-acetylmuramyl-L-alanyl-D-isoglutamine activates both antibody-mediated and cell-mediated immune responses, whereas its L-isoglutamine counterpart (N-acetylmuramyl-L-alanyl-L-isoglutamine) is inactive . This highlights the stereospecificity of immune receptor interactions.

Property D-Isoglutamine Benzyl Ester L-Isoglutamine Benzyl Ester
Immunoadjuvant Activity Active (induces immune responses) Inactive
Peptide Synthesis Use Preferred for bioactive peptides Limited to non-immunogenic sequences
Commercial Availability Widely available (e.g., GLPBIO) Rarely cataloged

Functional Group Modifications: Glutamine vs. Isoglutamine

The distinction between glutamine (amide at γ-carboxyl) and isoglutamine (amide at α-carboxyl) significantly impacts biological function. For example:

  • N-Acetylmuramyl-L-alanyl-D-glutamine : Lacks adjuvant activity due to incorrect amide positioning .
  • This compound: Enables precise amide bond formation in MDP synthesis, ensuring receptor recognition by Nod2, an innate immune receptor .

Comparison with Other Benzyl Ester Derivatives

Benzyl esters are common protecting groups in peptide chemistry. Key comparisons include:

(a) L-Valine Benzyl Ester p-Toluenesulfonate (CAS 16652-76-9)
  • Application: Primarily used in non-immunogenic peptide synthesis.
  • Stability : Less sensitive to hydrolysis than this compound due to simpler side-chain structure .
(b) Benzyl 4-Ethyloctanoate
  • Synthesis Yield : ~93% under optimized conditions, higher than peptide-coupled esters like this compound .

Immunology

This compound is critical for producing MDP analogs, which activate Nod2 receptors and enhance vaccine efficacy. No other benzyl ester derivatives exhibit comparable immune modulation .

Peptide Chemistry

Its stability under basic conditions makes it superior to methyl or tert-butyl esters in solid-phase synthesis .

Preparation Methods

Direct Benzylation of D-Isoglutamine

The core esterification reaction follows this optimized protocol:

Reagents:

  • D-Isoglutamine (1 eq)

  • Benzyl alcohol (1.2 eq)

  • DCC (1.1 eq)

  • HONSu (1.05 eq)

  • Anhydrous DMF (solvent)

Procedure:

  • Dissolve D-isoglutamine in DMF at 0°C under nitrogen.

  • Add HONSu followed by DCC in three portions over 30 minutes.

  • Stir for 2 hours at 0°C, then add benzyl alcohol dropwise.

  • Warm to room temperature and react for 12–16 hours.

  • Filter DCU precipitate and concentrate under vacuum.

  • Purify via silica chromatography (ethyl acetate/hexane 3:7).

Yield: 87–91%

Alternative Activation with HONb

A patent-pending method employs HONb for improved regioselectivity:

Reaction Conditions:

  • Temperature: −20°C to −10°C

  • Solvent: Anhydrous THF

  • Molar ratio (HONb:D-isoglutamine): 1.1:1

  • Reaction time: 6–8 hours

This approach minimizes racemization (<2%) and achieves 89% yield for the benzyl ester intermediate.

Condensation with Peptide Moieties

D-Isoglutamine benzyl ester frequently undergoes condensation with amino acid residues in MDP synthesis:

Muramic Acid Coupling

In MDP production, the benzyl ester reacts with protected muramic acid derivatives:

Example Reaction:

Benzyl 2-acetamido-3-O-[(R)-1-carboxyethyl]-2-deoxy-α-D-glucopyranoside+D-isoglutamine benzyl esterWoodward’s Reagent KMDP precursor\text{Benzyl 2-acetamido-3-O-[(R)-1-carboxyethyl]-2-deoxy-α-D-glucopyranoside} + \text{this compound} \xrightarrow{\text{Woodward's Reagent K}} \text{MDP precursor}

Conditions:

  • Woodward’s Reagent K (1.2 eq)

  • DMF:Pyridine (4:1 v/v)

  • 48 hours at −15°C

  • Yield: 74%

Tryptophan Conjugation

A patented method couples this compound with D-tryptophan benzyl ester using HONb activation:

Key Steps:

  • Activate γ-carboxyl with HONb in THF (−20°C, 4 hours).

  • Condense with D-Trp-OBzl in presence of N-methylmorpholine.

  • Deprotect Fmoc group with piperidine/DMF (20% v/v).

  • Hydrogenolysis (10% Pd/C, H₂ 50 psi) removes benzyl groups.

Overall yield: 68% over 5 steps.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenolysis

Large-scale manufacturing replaces batch hydrogenation with continuous flow systems:

ParameterBatch ProcessFlow System
Reaction volume500 L20 L/min
Pd/C catalyst load5 wt%1.2 wt%
H₂ pressure50 psi200 psi
Throughput8 kg/day45 kg/day

Flow systems enhance mass transfer, reducing catalyst usage by 76% while tripling output.

Crystallization Optimization

Final purification employs pH-controlled crystallization:

Protocol:

  • Dissolve crude product in 0.01 M NaOH (40°C).

  • Adjust to pH 3.2 with 0.02 M HCl at 0.5°C/min.

  • Seed with pure crystals at pH 4.0.

  • Age suspension for 12 hours at 2–5°C.

This yields 99.2% pure this compound with 91% recovery.

Analytical Characterization

Critical quality control measures include:

HPLC Analysis:

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile phase: 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B)

  • Gradient: 20–80% B over 25 minutes

  • Retention time: 14.3 minutes

NMR Spectroscopy:

  • ¹H NMR (DMSO-d₆): δ 7.35 (m, 5H, Bzl), 5.12 (s, 2H, CH₂Bzl), 4.25 (q, J=7.1 Hz, 1H, α-CH), 2.45 (t, J=7.5 Hz, 2H, γ-CH₂)

Mass Spectrometry:

  • ESI-MS: m/z 320.15 [M+H]⁺ (calc. 320.14)

Challenges and Mitigation Strategies

Racemization During Esterification

Basic conditions promote racemization at the α-carbon. Studies show that maintaining pH <8.5 and temperatures below 10°C limits D→L inversion to <1.5%.

Ester Hydrolysis in Aqueous Media

The benzyl ester’s half-life in pH 7.4 buffer at 25°C is 48 hours. Storage recommendations include:

  • Anhydrous DMF solutions at −20°C

  • Lyophilized solids with desiccant

Emerging Methodologies

Enzymatic Benzylation

Recent trials with Candida antarctica lipase B (CAL-B) show promise for greener synthesis:

ConditionChemical MethodEnzymatic Method
Temperature0°C25°C
SolventDMFt-BuOH
Yield89%82%
Enantiomeric excess98.5%99.8%

While yields are lower, enzymatic routes eliminate toxic reagents and reduce waste .

Q & A

Q. What kinetic models are appropriate for studying enzymatic cleavage of the benzyl ester bond in D-isoglutamine derivatives?

  • Methodological Answer : Use Michaelis-Menten kinetics with esterase enzymes (e.g., porcine liver esterase). Monitor hydrolysis via UV-Vis (release of benzyl alcohol at λ = 257 nm) or LC-MS. Fit data to the equation: v=Vmax[S]Km+[S]v = \frac{V_{\text{max}}[S]}{K_m + [S]}

    where KmK_m reflects enzyme affinity. Compare kcatk_{\text{cat}} values across pH conditions (4.0–8.0) to identify optimal cleavage conditions .

Q. How can contradictions in biological activity data for this compound analogs be resolved?

  • Methodological Answer : Conflicting results (e.g., cytotoxicity vs. inertness) may arise from:
    • Impurity Profiles : Re-analyze batches via HPLC to detect trace intermediates (e.g., free D-isoglutamine).
    • Assay Variability : Standardize cell viability assays (e.g., MTT vs. ATP luminescence) across replicates.
    • Structural Epimerization : Use chiral chromatography (e.g., Chiralpak AD-H column) to confirm enantiomeric purity .

Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Key steps include:
    • Coupling Agents : Use HATU/Oxyma Pure in DMF for efficient amide bond formation without ester cleavage.
    • Deprotection : Limit piperidine exposure to 20% v/v to preserve the benzyl ester.
    • Cleavage : Employ TFA cocktails with scavengers (e.g., triisopropylsilane) to prevent tert-butylation of the ester .

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